Oxazolo[5,4-d]pyrimidin-7(6H)-one,2-phenyl-
Overview
Description
Oxazolo[5,4-d]pyrimidin-7(6H)-one,2-phenyl- is a heterocyclic compound that features an oxazole ring fused to a pyrimidine ring, with a phenyl group attached at the 2-position. This compound is part of a broader class of oxazolo[5,4-d]pyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolo[5,4-d]pyrimidin-7(6H)-one,2-phenyl- typically involves the cyclization of pyrimidine derivatives or the condensation of oxazole derivatives. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . Another approach involves the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide, followed by transformation to the desired oxazolo[5,4-d]pyrimidine .
Industrial Production Methods
Industrial production methods for Oxazolo[5,4-d]pyrimidin-7(6H)-one,2-phenyl- are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
Oxazolo[5,4-d]pyrimidin-7(6H)-one,2-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Oxazolo[5,4-d]pyrimidin-7(6H)-one,2-phenyl- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor modulation.
Industry: The compound can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Oxazolo[5,4-d]pyrimidin-7(6H)-one,2-phenyl- involves its interaction with specific molecular targets and pathways. It can act as a kinase inhibitor, modulating the activity of enzymes involved in cell signaling pathways. Additionally, it may interact with receptors such as VEGFR-2 and EDG-1, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
Oxazolo[4,5-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Thiazolo[5,4-d]pyrimidine: Contains a thiazole ring instead of an oxazole ring, leading to distinct chemical properties and applications.
Uniqueness
Oxazolo[5,4-d]pyrimidin-7(6H)-one,2-phenyl- is unique due to its specific substitution pattern and the presence of both oxazole and pyrimidine rings. This combination imparts unique biological activities and makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-phenyl-6H-[1,3]oxazolo[5,4-d]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2/c15-9-8-11(13-6-12-9)16-10(14-8)7-4-2-1-3-5-7/h1-6H,(H,12,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVNFZCNAOKIPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)N=CNC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20954990 | |
Record name | 2-Phenyl[1,3]oxazolo[5,4-d]pyrimidin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20954990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33360-18-8 | |
Record name | NSC137474 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137474 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Phenyl[1,3]oxazolo[5,4-d]pyrimidin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20954990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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